molecular formula C5H10N2 B8291641 1-Methyl-2-pyrrolidinimine CAS No. 7544-76-5

1-Methyl-2-pyrrolidinimine

Cat. No.: B8291641
CAS No.: 7544-76-5
M. Wt: 98.15 g/mol
InChI Key: KGVDKNYFTLFECV-UHFFFAOYSA-N
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Description

Historical Development of Cyclic Tertiary Amines in Organic Chemistry

The exploration of cyclic tertiary amines traces back to the mid-20th century, when chemists began systematically investigating nitrogen-containing heterocycles for their stability and functional adaptability. Pyrrolidine, the saturated five-membered ring analog of 1-methyl-2-pyrrolidinimine, emerged as a foundational structure due to its presence in natural alkaloids like nicotine and its utility in synthesizing pharmaceuticals such as procyclidine. Early synthetic routes to pyrrolidine derivatives relied on condensation reactions, such as the cyclization of 1,4-diamines with carbonyl compounds, which laid the groundwork for more complex modifications.

The introduction of tertiary amines into cyclic systems marked a significant advancement, as their enhanced basicity and steric effects compared to secondary amines expanded their utility in catalysis and metal coordination. For instance, nickel- and copper-mediated condensations enabled the synthesis of macrocyclic tetra-amines with tunable substituents, as demonstrated in studies of trans-6,13-dimethyl-1,4,8,11-tetraazacyclotetradeca-6,13-diamine (diam). These methodologies directly influenced the development of this compound, which incorporates both a rigid pyrrolidine backbone and a reactive imine group.

Key milestones in the evolution of cyclic tertiary amines include:

  • Industrial Catalysis : The use of cobalt- and nickel oxide catalysts to produce pyrrolidine from 1,4-butanediol and ammonia under high-pressure conditions.
  • Coordination Chemistry : Insights into the lability of amine substituents in macrocyclic ligands, which informed strategies for stabilizing metal complexes using cyclic tertiary amines.
Comparative Properties of Pyrrolidine Derivatives
Compound Functional Groups Key Synthetic Method Application
Pyrrolidine Secondary amine Catalytic hydrogenation of 1,4-butanediol and ammonia Pharmaceutical intermediates
This compound Tertiary amine, imine Condensation of methylamine with cyclic ketones Ligand design, organic synthesis

Position of this compound in Heterocyclic Compound Classifications

This compound belongs to the azacycloalkane family, characterized by nitrogen-containing saturated rings. Within this broad category, it is classified as a pyrrolidine imine , distinguishing it from simpler pyrrolidines by the presence of a C=N bond. The compound’s imine group confers electrophilic reactivity at the nitrogen atom, enabling participation in Schiff base formation and metal-chelation reactions.

Structurally, the molecule adopts a planar configuration around the imine moiety (C=N), with bond lengths of approximately 1.29–1.31 Å, consistent with nonconjugated imines. The methyl substituent at the nitrogen center introduces steric hindrance, influencing its coordination behavior with transition metals. This structural feature aligns it with substituted cyclic amines like N-methylsuccinimide, which exhibit modified electronic profiles due to alkylation.

In the context of heterocyclic nomenclature, the compound is systematically named 1-methyl-2-iminopyrrolidine , reflecting its derivation from pyrrolidine through substitution at the 1- and 2-positions. Its SMILES notation (CN1CCCC1=N) and InChIKey (KGVDKNYFTLFECV-UHFFFAOYSA-N) provide unambiguous identifiers for computational and regulatory purposes. The molecular formula (C5H10N2) places it among small-molecule heterocycles with moderate polarity, as evidenced by its predicted collision cross-section values in mass spectrometry studies.

Properties

CAS No.

7544-76-5

Molecular Formula

C5H10N2

Molecular Weight

98.15 g/mol

IUPAC Name

1-methylpyrrolidin-2-imine

InChI

InChI=1S/C5H10N2/c1-7-4-2-3-5(7)6/h6H,2-4H2,1H3

InChI Key

KGVDKNYFTLFECV-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1=N

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

1-Methyl-2-pyrrolidinimine as a Solubilizing Agent

One of the primary applications of this compound, often referred to in literature as N-methyl-2-pyrrolidone (NMP), is its role as a solubilizing agent in pharmaceutical formulations. NMP is recognized for its ability to dissolve a wide range of compounds, which is particularly valuable in drug development and delivery systems. It enhances the solubility and bioavailability of poorly soluble drugs, thereby improving their therapeutic efficacy .

Case Study: Drug Formulation Development

In a study focusing on the formulation of poorly soluble drugs, NMP was used to create stable solutions that maintained drug activity over extended periods. The study demonstrated that formulations containing NMP exhibited significantly improved solubility compared to those without it. This characteristic is particularly beneficial for oral and injectable drug formulations where solubility is critical for absorption .

Industrial Applications

Use in Chemical Processes

Beyond pharmaceuticals, this compound is employed as a solvent in various industrial applications due to its polar aprotic nature. It is utilized in processes such as polymer production, extraction, and surface coatings. Its ability to dissolve both polar and nonpolar compounds makes it an ideal choice for diverse chemical reactions .

Table 1: Industrial Applications of this compound

Application AreaDescription
Polymer ProductionActs as a solvent for polymerization reactions
Extraction ProcessesUsed for extracting active compounds from plants
Surface CoatingsProvides excellent adhesion and durability

Biological and Toxicological Studies

Bioactivity Assessment

Recent studies have explored the bioactivity of this compound, revealing its potential anti-inflammatory properties. Research indicates that NMP can modulate inflammatory responses by affecting gene expression related to inflammation pathways. For instance, it has been shown to enhance the expression of KLF2, a transcription factor involved in anti-inflammatory processes .

Case Study: In Vivo Effects on Inflammation

In vivo experiments conducted on murine models demonstrated that administration of NMP resulted in reduced inflammation markers and improved overall health outcomes in models of atherosclerosis. These findings suggest that NMP may have therapeutic potential beyond its role as a solvent .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key pyrrolidine derivatives and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
1-Methyl-2-pyrrolidinimine C₅H₁₀N₂ 98.15 N/A Imine group enhances electrophilicity; potential catalyst
1-Methyl-2-pyrrolidinone C₅H₉NO 99.13 872-50-4 Ketone group; high-boiling solvent, pharmaceutical intermediate
5-Methyl-2-pyrrolidone C₅H₉NO 99.13 108-27-0 Solvent for polymers, R&D applications
4-Methyl-2-(1-pyrrolidinyl)-pyrimidine C₁₂H₁₇N₃ 203.28 866049-24-3 Pyrimidine-pyrrolidine hybrid; drug design candidate
3-(1-Methyl-2-pyrrolidinyl)piperidine C₁₀H₂₀N₂ 168.28 5337-62-2 Piperidine-pyrrolidine hybrid; neuropharmacological research

Notes:

  • This compound: The imine group (C=N) distinguishes it from ketone-containing analogs like 1-Methyl-2-pyrrolidinone. This group increases reactivity in nucleophilic additions and coordination chemistry.
  • 1-Methyl-2-pyrrolidinone: A polar aprotic solvent with high thermal stability, widely used in electronics and pharmaceutical synthesis .
  • Pyrimidine-pyrrolidine hybrids : Compounds like 4-Methyl-2-(1-pyrrolidinyl)-pyrimidine exhibit enhanced biological activity due to dual heterocyclic motifs, making them promising in antiviral and anticancer research .

Research Findings and Trends

Recent studies highlight the role of pyrrolidine derivatives in drug discovery. For example:

  • Catalytic Applications: Pyrrolidine-based catalysts enable efficient synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones, a scaffold with anti-inflammatory properties .
  • Structural Insights : X-ray crystallography of pyrimidine derivatives, such as 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine, reveals planar geometries conducive to intercalation in biological systems .

Q & A

Basic: What are the critical physicochemical properties of 1-Methyl-2-pyrrolidinone (NMP) that influence its utility in organic synthesis?

NMP is a polar aprotic solvent with a high boiling point (202°C at atmospheric pressure) and low melting point (-24°C), enabling its use in high-temperature reactions and low-temperature storage. Its density (1.028–1.033 g/mL) and refractive index (1.47) are critical for solvent selection in chromatography and spectroscopic analyses . The solvent’s viscosity (1.65 cP at 25°C) and flash point (86–195.8°F) also impact its handling in reflux and distillation setups .

Basic: What are the established synthetic routes for 1-Methyl-2-pyrrolidinone (NMP), and what parameters govern yield optimization?

NMP is synthesized via a two-step reaction:

Step 1: γ-Butyrolactone reacts with methylamine to form 4-hydroxy-N-methylbutyramide.

Step 2: Dehydration of the intermediate under reduced pressure yields NMP.
Key parameters include a molar ratio of γ-butyrolactone to methylamine (1:1.15), temperature (250°C), pressure (6 MPa), and continuous processing in tubular reactors to maximize yield . Post-reaction distillation under reduced pressure ensures high purity (>98%) .

Advanced: How can researchers resolve contradictions in reported catalytic efficiencies of NMP in heterocyclic compound synthesis?

Discrepancies in catalytic efficiency (e.g., in synthesizing 2-aryl-2,3-dihydroquinolin-4(1H)-ones) often arise from variations in reaction conditions, such as substrate ratios, temperature, or NMP purity. A systematic approach includes:

  • Comparative analysis: Replicate studies (e.g., Pandit et al., 2015 vs. Bhattacharya et al., 2010) under controlled conditions .
  • Purity validation: Use HPLC-grade NMP (≥99.9%) to eliminate solvent impurities as confounding factors .
  • Kinetic studies: Monitor reaction progress via NMR or GC-MS to identify rate-limiting steps influenced by NMP .

Advanced: What experimental design principles apply to optimizing NMP-mediated reactions for scale-up?

  • Parameter screening: Use factorial design (e.g., Taguchi method) to assess interactions between temperature, pressure, and catalyst loading .
  • Solvent recovery: Implement fractional distillation to recycle NMP, reducing costs and environmental impact .
  • Safety protocols: Adhere to SOPs for handling NMP’s flammability (flash point: 86°C) and toxicity (use fume hoods, PPE) .

Advanced: What analytical methods are recommended for assessing NMP purity in catalytic applications?

  • Chromatography: GC-MS or HPLC (using C18 columns) with RI/UV detection to quantify impurities (<0.1%) .
  • Spectroscopy: FT-IR (C=O stretch at ~1670 cm⁻¹) and ¹H NMR (δ 2.7–3.1 ppm for methyl groups) for structural verification .
  • Thermal analysis: Differential scanning calorimetry (DSC) to confirm melting point (-24°C) and thermal stability .

Basic: What safety protocols are essential for handling NMP in laboratory settings?

  • Ventilation: Use NMP in fume hoods to avoid inhalation exposure (TLV: 10 ppm) .
  • PPE: Nitrile gloves, lab coats, and safety goggles to prevent dermal contact .
  • Storage: Keep in amber glass bottles at 15–25°C, away from oxidizers and acids .

Advanced: How does NMP’s solvent polarity influence its performance in nanoparticle synthesis?

NMP’s high polarity (dielectric constant: ~32) stabilizes charged intermediates in nanoparticle nucleation. For example, in AuNP synthesis, NMP reduces aggregation by coordinating with metal ions, enabling precise size control (2–20 nm). Compare with less polar solvents (e.g., THF) to validate solvent effects .

Advanced: What methodologies address NMP’s environmental impact in green chemistry applications?

  • Alternative solvents: Test ionic liquids (e.g., [BMIM][BF₄]) or cyclopentyl methyl ether (CPME) as substitutes .
  • Biodegradation studies: Use microbial consortia (e.g., Pseudomonas spp.) to assess NMP breakdown pathways .
  • Life-cycle analysis (LCA): Quantify energy use and waste generation in NMP production and recycling .

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